2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile
Overview
Description
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylthioacetonitrile with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Scientific Research Applications
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Thiopyrimidine: Known for its antimicrobial and anticancer activities.
4-Hydroxypyrimidine: Studied for its potential as an antiviral agent.
5-Carbonitrile Pyrimidines: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-2-12-7-9-4-5(3-8)6(11)10-7/h4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSLGXCPZPYTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349709 | |
Record name | 2-ethylthio-4-hydroxy-5-cyanopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46118-11-0 | |
Record name | 2-ethylthio-4-hydroxy-5-cyanopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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